2-chloro-1-{1-[4-(difluoromethoxy)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}ethan-1-one
Description
2-Chloro-1-{1-[4-(difluoromethoxy)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}ethan-1-one is a pyrrole-derived ketone featuring a difluoromethoxy-substituted phenyl group. Its molecular framework (C₁₅H₁₃ClF₂NO₂) includes a 2,5-dimethylpyrrole core linked to a 4-(difluoromethoxy)phenyl moiety and a chloroacetyl group. This compound is primarily utilized in medicinal chemistry and organic synthesis, particularly as an intermediate for developing enzyme inhibitors or fluorinated bioactive molecules .
Properties
IUPAC Name |
2-chloro-1-[1-[4-(difluoromethoxy)phenyl]-2,5-dimethylpyrrol-3-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClF2NO2/c1-9-7-13(14(20)8-16)10(2)19(9)11-3-5-12(6-4-11)21-15(17)18/h3-7,15H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICGCMBPKQRXGBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)OC(F)F)C)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClF2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601138551 | |
| Record name | 2-Chloro-1-[1-[4-(difluoromethoxy)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601138551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
725710-57-6 | |
| Record name | 2-Chloro-1-[1-[4-(difluoromethoxy)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=725710-57-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-1-[1-[4-(difluoromethoxy)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601138551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-Chloro-1-{1-[4-(difluoromethoxy)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}ethan-1-one, with the CAS number 725710-57-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C₁₅H₁₄ClF₂NO₂
- Molecular Weight : 313.73 g/mol
- Structure : The compound features a pyrrole ring substituted with a difluoromethoxy phenyl group and a chloro substituent.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that derivatives of pyrrole compounds exhibit diverse pharmacological effects, including:
- Antitumor Activity : Compounds similar to this compound have shown promising results in inhibiting tumor cell proliferation. For instance, studies on pyrazole derivatives have demonstrated their ability to inhibit BRAF(V600E) and EGFR pathways in cancer cells .
- Antimicrobial Properties : Pyrrole derivatives are known for their antimicrobial activities. The structural components of this compound may confer similar properties, potentially making it effective against various pathogens .
Antitumor Efficacy
A study investigated the cytotoxic effects of several pyrrole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). It was found that compounds with halogen substitutions exhibited enhanced cytotoxicity compared to their non-halogenated counterparts. The combination of these compounds with doxorubicin showed a significant synergistic effect, indicating potential for improved therapeutic strategies against resistant cancer types .
Antimicrobial Activity
Research focusing on the antimicrobial activity of related pyrrole compounds revealed that they possess significant inhibitory effects against a range of bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .
Data Tables
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Phenyl Ring
The substituent on the phenyl ring significantly influences electronic, steric, and physicochemical properties. Key analogues include:
Trifluoromethoxy Substituent (CF₃O)
- Compound : 2-Chloro-1-{2,5-dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-3-yl}ethan-1-one
- Reactivity: CF₃O may reduce nucleophilic aromatic substitution reactivity compared to OCHF₂ due to stronger inductive effects .
Chloro and Methoxy Substituents
- Compound : 2-Chloro-1-[1-(3-chloro-4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one (CAS: 923720-64-3)
- Solubility: The methoxy group (OCH₃) improves solubility compared to fluorinated alkoxy groups .
Trifluoromethyl Substituent (CF₃)
Structural Modifications on the Pyrrole Core
Variations in the pyrrole substituents alter steric and electronic profiles:
Piperidine-Linked Analogues
- Compound: IU1-248 (1-[1-(4-cyanophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(4-hydroxypiperidyl)ethan-1-one)
- Key Differences :
Benzotriazole Derivatives
- Compound : 1-Methyl-1H-1,2,3-benzotriazol-4-amine derivatives (CAS: 13183-01-2)
- Key Differences :
- Stability : Benzotriazole cores offer greater thermal stability compared to pyrrole derivatives, influencing their utility in high-temperature reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
